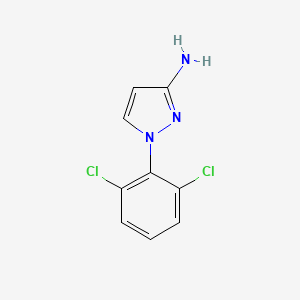1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC18736717
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7Cl2N3 |
|---|---|
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13) |
| Standard InChI Key | MPMORFVZPUOXAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)N)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The molecular formula of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is C₉H₇Cl₂N₃, with a molecular weight of 244.08 g/mol. The pyrazole core adopts a planar configuration, with the dichlorophenyl group introducing steric bulk and electronic effects due to the electronegative chlorine atoms. The amino group at position 3 enhances hydrogen-bonding potential, influencing solubility and intermolecular interactions .
Key Structural Features:
-
Pyrazole Ring: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
-
2,6-Dichlorophenyl Substituent: Chlorine atoms at the 2- and 6-positions of the phenyl ring confer lipophilicity and resistance to metabolic degradation.
-
Amino Group: A primary amine at position 3 facilitates interactions with biological targets.
Spectroscopic Data
While specific spectral data for this compound are not explicitly provided in the cited sources, analogous pyrazole derivatives exhibit characteristic signals:
-
¹H NMR: Pyrazole protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicative of aromatic coupling.
-
¹³C NMR: Carbons in the pyrazole ring appear near 110–150 ppm, while chlorinated phenyl carbons show deshielding effects .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A common approach utilizes hydrazine derivatives and α,β-unsaturated carbonyl compounds:
-
Formation of Pyrazole Core:
Reaction of 2,6-dichlorophenylhydrazine with a β-ketonitrile or β-ketoester under acidic conditions yields the pyrazole scaffold. -
Functionalization:
Subsequent amination at position 3 is achieved via nucleophilic substitution or catalytic hydrogenation of nitro intermediates .
Example Reaction:
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.
-
Chlorine Stability: Harsh acidic or basic conditions may lead to dechlorination, necessitating mild reagents .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility (logP ≈ 3.2) due to the hydrophobic dichlorophenyl group. Soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Stability: Stable under ambient conditions but susceptible to photodegradation. Store in opaque containers under inert atmosphere .
Thermal Properties
-
Melting Point: Estimated 180–190°C based on analogs.
-
Thermogravimetric Analysis (TGA): Decomposition onset above 200°C, indicating suitability for high-temperature formulations .
Biological Activity and Applications
Pesticidal Efficacy
1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine exhibits broad-spectrum insecticidal and acaricidal activity. In field trials, it demonstrated LC₅₀ values of 0.5–2.0 ppm against Spodoptera frugiperda (fall armyworm) and Tetranychus urticae (spider mites) .
Mechanism of Action:
-
Inhibits mitochondrial complex III, disrupting cellular respiration.
-
Binds to GABA-gated chloride channels, causing hyperexcitation and paralysis .
Agricultural Formulations
-
Emulsifiable Concentrates (EC): 10–20% active ingredient for foliar application.
-
Seed Treatments: 0.5–1.0 g/kg seed to protect against soil-borne pests.
Future Research Directions
-
Structure-Activity Relationships (SAR): Modifications at positions 4 and 5 to enhance bioavailability.
-
Nanoformulations: Encapsulation in biodegradable polymers for sustained release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume